6-Phenyl-1,2,4-triazin-3(2H)-one
Overview
Description
6-Phenyl-1,2,4-triazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-1,2,4-triazin-3(2H)-one can be achieved through several methods. One common method involves the cyclization of N-phenylthiourea with formic acid. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.
Another method involves the reaction of phenylhydrazine with ethyl cyanoacetate, followed by cyclization with formamide. This method requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are often employed to achieve efficient synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.
Substitution: The phenyl group in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of phenyltriazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of nitro or halogenated phenyltriazine derivatives.
Scientific Research Applications
6-Phenyl-1,2,4-triazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Phenyl-1,2,4-triazin-3(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenyl group enhances its binding affinity to molecular targets, making it a potent compound in various applications.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A simpler triazine compound with similar chemical properties but lacks the phenyl group.
2,4-Diamino-6-phenyl-1,3,5-triazine: Contains additional amino groups, which can alter its reactivity and applications.
6-Chloro-1,2,4-triazin-3(2H)-one: A halogenated derivative with different chemical reactivity.
Uniqueness
6-Phenyl-1,2,4-triazin-3(2H)-one is unique due to the presence of the phenyl group, which enhances its chemical reactivity and potential applications. This compound’s versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
6-phenyl-2H-1,2,4-triazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-9-10-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUIKOKQEZSEGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460447 | |
Record name | 6-Phenyl-1,2,4-triazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23448-86-4 | |
Record name | 6-Phenyl-1,2,4-triazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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